Regioisomeric Differentiation: Positional Isomer Comparison
The target compound (CAS 1803737-25-8) is the 2-iodo-4-(fluoromethyl) isomer. Its closest analog, 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene (CAS 1806356-00-2), has the iodine and fluoromethyl groups swapped. This positional difference is not trivial; it dictates the connectivity in cross-coupling reactions and the molecular geometry for biological target engagement. While no direct head-to-head assay data is available, the synthetic utility is defined by this regioisomeric identity . The target compound provides a specific vector for the iodo group, allowing for precise placement of a new substituent ortho to a methoxy group and meta to the fluoromethyl group, a geometry unavailable from the 4-iodo isomer .
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | Iodine at C2; Fluoromethyl at C4 |
| Comparator Or Baseline | Iodine at C4; Fluoromethyl at C2 (CAS 1806356-00-2) |
| Quantified Difference | Positional isomer; defines unique synthetic and spatial vector. |
| Conditions | Organic synthesis; Medicinal chemistry SAR exploration. |
Why This Matters
This matters because the regiochemistry directly determines the structure of downstream products, making the target compound a non-substitutable reagent for specific synthetic routes and lead optimization programs.
